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Compound of Interest

2-Amino-3-(4-
Compound Name:
methoxyphenyl)propan-1-ol

Cat. No.: B2674288

An Application Note and Protocol for the Analytical Characterization of 2-Amino-3-(4-
methoxyphenyl)propan-1-ol

Introduction

2-Amino-3-(4-methoxyphenyl)propan-1-ol, a derivative of tyrosinol, is a chiral amino alcohol
with significant potential as a building block in the synthesis of pharmaceuticals and other
biologically active molecules. Its structure, featuring a primary amine, a primary alcohol, and a
chiral center, makes it a versatile synthon. The precise and comprehensive characterization of
this compound is paramount, particularly in the context of drug development and
manufacturing, where identity, purity, and stereoisomeric composition directly impact safety and
efficacy.

This document, intended for researchers, scientists, and drug development professionals,
provides a detailed guide to the analytical methods required for the robust characterization of
2-Amino-3-(4-methoxyphenyl)propan-1-ol. It moves beyond simple procedural lists to
explain the causality behind experimental choices, ensuring that the described protocols are
scientifically sound and self-validating.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before selecting
analytical techniques.
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Property Value Source
2-amino-3-(4-

IUPAC Name [1]
methoxyphenyl)propan-1-ol

Molecular Formula C10H1sNO2 [1][2]

Molecular Weight 181.23 g/mol [11[2]

Monoisotopic Mass 181.110278721 Da [1]
SMILES:

Structure [1]

COC1=CC=C(C=C1)CC(CO)N

Section 1: Chromatographic Analysis for Purity and
Quantification

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates.
For a chiral compound like 2-Amino-3-(4-methoxyphenyl)propan-1-ol, this analysis is
twofold: determining the presence of chemical impurities and quantifying the relative amounts
of its enantiomers.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Purity Assessment

Expertise & Rationale: RP-HPLC is the method of choice for analyzing non-volatile, polar
compounds. The use of a C18 column provides a non-polar stationary phase that effectively
retains the molecule, while a polar mobile phase, typically a mixture of water or buffer and an
organic solvent like acetonitrile or methanol, elutes it. An acidic buffer (e.g., phosphate or
formate) is used to protonate the primary amine, ensuring a single, well-defined ionic state,
which results in sharp, symmetrical peaks and reproducible retention times. UV detection is
suitable due to the presence of the chromophoric phenyl ring.

Protocol: Purity Determination by RP-HPLC
e Instrumentation:

o Astandard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]
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o Chromatographic Conditions:

Parameter Condition

Column C18, 4.6 x 150 mm, 5 um particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile

10% B to 90% B over 15 minutes, hold for 5

Gradient min, return to 10% B over 1 min, equilibrate for
4 min

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 10 uL

Detection Wavelength 225 nm or 275 nm

e Sample Preparation:

o Accurately weigh and dissolve the sample in the initial mobile phase (90:10
Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

o Filter the solution through a 0.45 um syringe filter before injection.
o Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total
Area of All Peaks) x 100.

Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: The biological activity of chiral molecules often resides in a single
enantiomer. Regulatory bodies mandate the separation and quantification of enantiomers in
chiral drugs and intermediates.[4] This is achieved using a Chiral Stationary Phase (CSP).
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Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for

separating a broad range of chiral compounds, including amino alcohols.[5][6] A normal-phase

mobile system (e.g., hexane/isopropanol) is typically employed as it often provides better

selectivity on these types of CSPs compared to reversed-phase conditions.[7]

Protocol: Enantiomeric Excess (ee) Determination

e |nstrumentation:

o A standard HPLC system with a UV-Vis detector.

e Chromatographic Conditions:

Parameter Condition
Chiralpak® IA or equivalent (amylose tris(3,5-
Column dimethylphenylcarbamate) immobilized on silica
gel)
) Hexane / 2-Propanol / Diethylamine (80:20:0.1,
Mobile Phase
vIVIV)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 pL
Detection Wavelength 225 nm

e Sample Preparation:

o Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

o Filter the solution through a 0.45 um syringe filter.

o Data Analysis:
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o Identify the peaks corresponding to the two enantiomers (e.g., by injecting a racemic
standard).

o Calculate the enantiomeric excess (% ee) using the peak areas (Al and A2): % ee = [ |Al
-A2|/ (A1 +A2)]x 100.

Section 2: Spectroscopic Analysis for Structural
Elucidation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure and
identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation.
1H NMR provides information on the number of different types of protons, their chemical
environment, and their proximity to other protons. 3C NMR provides information on the number
and type of carbon atoms. A deuterated solvent like DMSO-ds is often preferred for amino
alcohols as the exchangeable protons (OH and NH2) are more likely to be observed as distinct
signals.

Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire standard *H, 13C, and optionally 2D spectra (e.g., COSY, HSQC) for
full assignment.

Expected *H NMR Chemical Shifts (in DMSO-de, 400 MHz):
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Chemical Shift . . .
Protons Multiplicity Integration Assignment
(3, ppm)
OCHs ~3.70 Singlet 3H Methoxy group
Protons ortho to
Ar-H ~6.85 Doublet 2H
OCHs
Protons meta to
Ar-H ~7.15 Doublet 2H
OCHs
) Benzylic
CH2-Ar ~2.50-2.70 Multiplet 2H
methylene
_ Chiral center
CH-N ~2.90-3.10 Multiplet 1H _
methine
) Methylene
CH2-O ~3.30-3.50 Multiplet 2H _
adjacent to OH
] ) Exchangeable
OH, NH2 Variable (broad) Singlet (broad) 3H

protons

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound.
Electrospray lonization (ESI) is a soft ionization technique ideal for polar molecules like 2-
Amino-3-(4-methoxyphenyl)propan-1-ol, as it typically produces the protonated molecular
ion [M+H]* with minimal fragmentation. This provides a clear confirmation of the molecular

mass.
Protocol: MS Analysis

e Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system
(LC-MS).

e Method: The sample can be introduced via direct infusion or through the HPLC method
described in Section 1.1 (using a volatile buffer like formic acid instead of phosphoric acid).

¢ lonization Mode: Positive ESI mode.
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» Expected Data:

Adduct Calculated m/z
[M+H]* 182.1176
[M+NaJ* 204.0995
[M+K]* 220.0734

Predicted m/z values are based on the monoisotopic mass.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the
presence of key functional groups within a molecule.[9] The vibrational frequencies of specific
bonds provide a characteristic "fingerprint." For 2-Amino-3-(4-methoxyphenyl)propan-1-ol,
we expect to see characteristic stretches for the alcohol (O-H), amine (N-H), aromatic ring
(C=C and C-H), and the ether (C-O) linkage.

Protocol: FTIR Analysis

Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance
(ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm~1.

Expected Characteristic Absorption Bands:
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Functional Group

Wavenumber (cm—?)

Description

O-H (Alcohol)

3400 - 3200 (broad)

H-bonded hydroxyl stretch

N-H (Amine)

3400 - 3250 (medium)

Amine stretch (may overlap
with O-H)

C-H (Aromatic)

3100 - 3000 (sharp)

sp2 C-H stretch

C-H (Aliphatic)

3000 - 2850 (medium)

sp3 C-H stretch

C=C (Aromatic)

1610, 1510 (strong)

Aromatic ring stretching

C-O (Ether)

1250 (strong)

Aryl-alkyl ether asymmetric

stretch

C-O (Alcohol)

1030 (strong)

Primary alcohol C-O stretch

Section 3: Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. The following

workflow illustrates a logical progression from initial identification to full purity assessment.
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e g Certificate of Analysis § e
i (Identity, Purity, ee%) a

Click to download full resolution via product page

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete and
reliable characterization of 2-Amino-3-(4-methoxyphenyl)propan-1-ol. The integration of
chromatographic techniques for purity assessment with spectroscopic methods for structural
confirmation ensures a comprehensive understanding of the material's quality. Adherence to
these scientifically-grounded protocols is essential for applications in research, quality control,
and drug development, guaranteeing that the material meets the stringent requirements for its
intended use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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